molecular formula C10H10ClN B1422625 4-chloro-5,7-dimethyl-1H-indole CAS No. 1167055-63-1

4-chloro-5,7-dimethyl-1H-indole

Cat. No.: B1422625
CAS No.: 1167055-63-1
M. Wt: 179.64 g/mol
InChI Key: PIUDPAIHUPUSGB-UHFFFAOYSA-N
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Description

4-Chloro-5,7-dimethyl-1H-indole is a chemically synthesized indole derivative designed for research and development applications. Substituted indoles are privileged structures in medicinal chemistry and drug discovery, frequently serving as key scaffolds in the synthesis of compounds with potential biological activity . The specific substitution pattern on this indole core, featuring halogens and alkyl groups, is common in explorations of structure-activity relationships (SAR) for various therapeutic targets . For instance, research on analogous structures has identified substituted indoles with activity against parasitic diseases like Chagas disease, highlighting the value of such compounds in probing new chemical space for neglected tropical diseases . Furthermore, the indole moiety is a fundamental building block in organic synthesis, and polysubstituted indoles like this one are valuable intermediates for developing more complex molecules, including those with electron-withdrawing groups at key positions . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-5,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUDPAIHUPUSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303499
Record name 4-Chloro-5,7-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167055-63-1
Record name 4-Chloro-5,7-dimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167055-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

4-chloro-5,7-dimethyl-1H-indole undergoes several types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects and Structural Analogues

Table 1: Key Structural Features and Properties of Selected Indole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-Chloro-5,7-dimethyl-1H-indole 4-Cl, 5-CH₃, 7-CH₃ C₁₁H₁₂ClN ~193.67 (calculated) Hypothesized enhanced lipophilicity -
4-Chloro-2,3-dihydro-5-methyl-1H-indole 4-Cl, 5-CH₃ (dihydro) C₉H₁₀ClN 167.64 Medicinal chemistry applications
5,7-Dimethyl-2-phenyl-1H-indole 2-Ph, 5-CH₃, 7-CH₃ C₁₆H₁₅N 221.30 Electron-rich aromatic system
5,7-Dichloro-2-octyl-1H-indole 5-Cl, 7-Cl, 2-C₈H₁₇ C₁₆H₂₁Cl₂N 298.25 Synthetic intermediate (86.8% yield)
5-Fluoro-1-methyl-1H-indole 5-F, 1-CH₃ C₉H₈FN 149.17 High-yield methylation (98%)

Key Observations :

  • Chlorine vs. Methyl groups at 5 and 7 positions are electron-donating, which may direct electrophilic substitution to the 3- or 6-positions of the indole ring .
  • Dihydroindole vs. Aromatic Indole : The dihydro structure in 4-chloro-2,3-dihydro-5-methyl-1H-indole reduces aromaticity, increasing stability but decreasing reactivity compared to fully aromatic systems .

Reactivity :

  • The chlorine atom in 4-chloro-5,7-dimethyl-1H-indole may undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides), while the methyl groups could hinder steric access to reactive sites.
  • Comparatively, 5,7-dichloro-2-octyl-1H-indole () demonstrates the utility of bulky alkyl chains in directing regioselectivity during synthesis.

Physicochemical Properties

  • Solubility: Chlorine and methyl groups increase hydrophobicity. For example, 4-chloro-5,7-dimethoxy-2,3-dihydro-1H-indole (C₁₀H₁₂ClNO₂, MW 213.66) is sparingly soluble in polar solvents .
  • Melting Points : Derivatives like 5-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indole exhibit higher melting points (111–112°C) due to sulfonyl group crystallinity , whereas alkylated indoles (e.g., 5-fluoro-1-methyl-1H-indole) melt at 55–56°C .

Q & A

Basic: What are the recommended synthetic routes for 4-chloro-5,7-dimethyl-1H-indole, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis of halogenated indoles often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, in analogous compounds like 5-fluoro-3-substituted indoles, CuI in PEG-400/DMF solvent systems enables efficient coupling, achieving ~42% yield after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization strategies include:

  • Catalyst screening : Testing Cu(I) sources (e.g., CuI, CuBr) to enhance regioselectivity.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Purification : Gradient elution in chromatography minimizes co-elution of dimethyl-substituted byproducts.
  • Reaction monitoring : TLC (Rf analysis) ensures reaction completion before workup .

Basic: How can spectroscopic techniques confirm the structure and purity of 4-chloro-5,7-dimethyl-1H-indole?

Methodological Answer:
A multi-spectral approach is critical:

  • ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, methyl groups at positions 5 and 7 deshield adjacent protons, while chlorine at position 4 causes distinct splitting patterns .
  • 19F NMR (if applicable): Useful for detecting halogen-related impurities in fluorinated analogs .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion ([M+H]⁺) and rules out dimerization byproducts .
  • TLC : Use UV-active plates with dual visualization (iodine and ninhydrin) to assess purity .

Advanced: How can computational tools like SHELXL and OLEX2 assist in resolving the crystal structure of 4-chloro-5,7-dimethyl-1H-indole?

Methodological Answer:
For X-ray crystallography:

  • Data collection : Use high-resolution (<1.0 Å) data to resolve methyl/chlorine positional disorder.
  • Refinement (SHELXL) : Apply restraints for thermal parameters of chlorine and methyl groups to avoid overfitting. Use the AFIX command for rigid groups .
  • Validation (OLEX2) : Leverage built-in tools like PLATON to check for missed symmetry or twinning. For example, the TWIN command in SHELXL handles pseudo-merohedral twinning common in substituted indoles .
  • Deposition : Archive CIF files in the Protein Data Bank (PDB) or Cambridge Structural Database (CSD) for reproducibility .

Advanced: How do chloro and methyl substituents influence the electronic and steric properties of 4-chloro-5,7-dimethyl-1H-indole?

Methodological Answer:
Experimental analysis :

  • Electron-withdrawing effects : Chlorine at position 4 reduces electron density at the indole N-H, measured via UV-Vis (bathochromic shifts) or cyclic voltammetry (oxidation potentials) .
  • Steric hindrance : Methyl groups at positions 5 and 7 hinder electrophilic substitution at C3. Competitive reactivity studies (e.g., Vilsmeier-Haack formylation) quantify steric effects .
    Computational modeling :
  • DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to predict reactive sites.
  • NBO analysis quantifies hyperconjugative interactions between substituents and the indole ring .

Advanced: What strategies resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for halogenated indoles?

Methodological Answer:
Contradictions often arise from polymorphic forms or impurities. Systematic approaches include:

  • Reproducibility checks : Replicate synthesis/purification protocols from conflicting studies .
  • Thermal analysis : DSC/TGA identifies polymorphs (e.g., endothermic peaks for crystal transitions) .
  • Crystallographic validation : Compare unit cell parameters with CSD entries to confirm structural consistency .
  • Metadata scrutiny : Assess solvent traces (via ¹H NMR) or hydration states that alter solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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